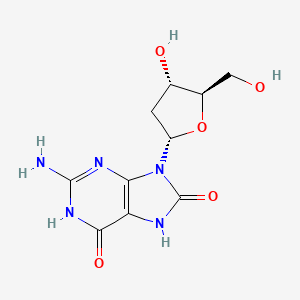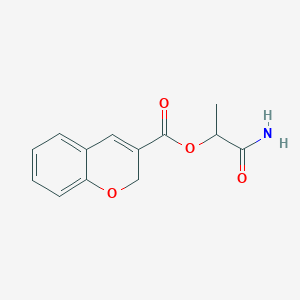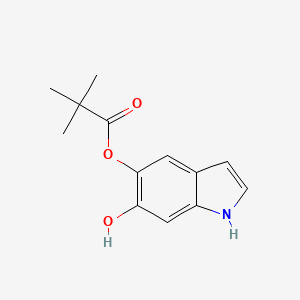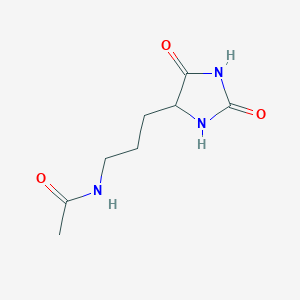![molecular formula C8H5NO2S B12944483 Benzo[c]isothiazole-5-carboxylic acid CAS No. 1824145-28-9](/img/structure/B12944483.png)
Benzo[c]isothiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[c]isothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a fused benzene and isothiazole ring system with a carboxylic acid functional group at the 5-position. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c]isothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the lithiation of isothiazole derivatives followed by quenching with electrophiles such as carbon dioxide to introduce the carboxylic acid group . The reaction conditions often require the use of strong bases like n-butyllithium or lithium diisopropylamide (LDA) to achieve selective lithiation at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzo[c]isothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Benzo[c]isothiazole-5-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[c]isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or interference with cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole-5-carboxylic acid: Another isomeric form with similar chemical properties but different biological activities.
Isothiazole: The parent compound with a simpler structure and diverse reactivity.
Benzothiazole: A related compound with a sulfur atom in the ring, known for its applications in materials science and medicine.
Uniqueness
Benzo[c]isothiazole-5-carboxylic acid is unique due to its specific ring structure and functional group placement, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
1824145-28-9 |
|---|---|
Molecular Formula |
C8H5NO2S |
Molecular Weight |
179.20 g/mol |
IUPAC Name |
2,1-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-12-9-7/h1-4H,(H,10,11) |
InChI Key |
JUKRSEYKCFIWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSC=C2C=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


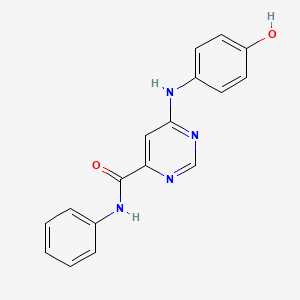

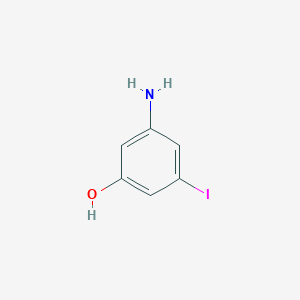
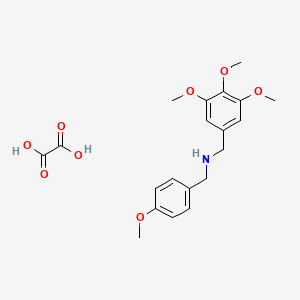
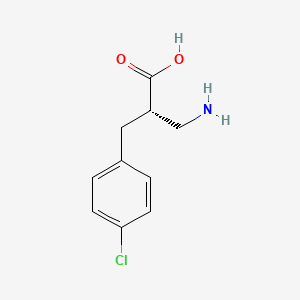
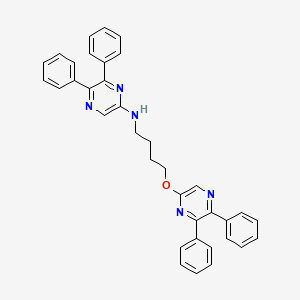
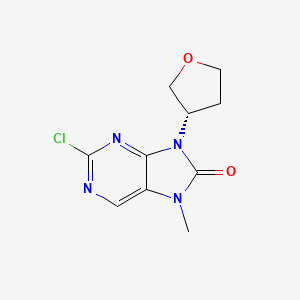
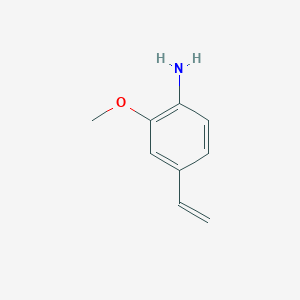
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
